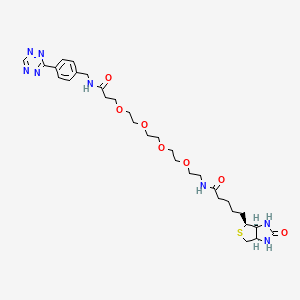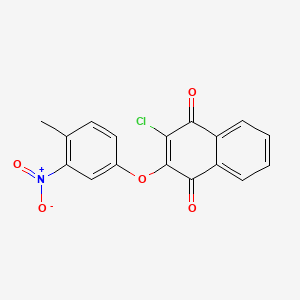
Anti-Trypanosoma cruzi agent-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-Trypanosoma cruzi agent-2 is a compound designed to combat Trypanosoma cruzi, the causative agent of Chagas disease. This disease is a significant health concern in Latin America, affecting millions of people. The compound is part of ongoing efforts to develop effective treatments for this neglected tropical disease.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anti-Trypanosoma cruzi agent-2 involves the preparation of derivatives containing 2-nitroimidazole, 1,2,4-triazole, and 3-nitro-1,2,4-triazole . These compounds are synthesized through a series of reactions, including nitration, cyclization, and substitution reactions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures to meet regulatory standards.
化学反応の分析
Types of Reactions: Anti-Trypanosoma cruzi agent-2 undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Substitution: The nitro groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving acids or bases, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and therapeutic potentials .
科学的研究の応用
Anti-Trypanosoma cruzi agent-2 has several scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of nitroimidazole and triazole derivatives.
Biology: Investigated for its effects on Trypanosoma cruzi and other related parasites.
Medicine: Explored as a potential therapeutic agent for treating Chagas disease, with studies focusing on its efficacy, safety, and mechanism of action.
作用機序
The mechanism of action of Anti-Trypanosoma cruzi agent-2 involves the inhibition of key enzymes and pathways in Trypanosoma cruzi. The compound targets the parasite’s mitochondrial dehydrogenases and membrane sterol biosynthesis, disrupting essential metabolic processes and leading to the parasite’s death . Additionally, the compound’s nitro groups can generate reactive oxygen species, further contributing to its anti-parasitic effects .
類似化合物との比較
Benznidazole: A first-line treatment for Chagas disease, known for its efficacy but associated with significant side effects.
Nifurtimox: Another commonly used drug for Chagas disease, with a similar mechanism of action but different side effect profiles.
2,3-Diketopiperazines: A class of compounds with potential anti-Trypanosoma cruzi activity, showing promise in preclinical studies.
Uniqueness: Anti-Trypanosoma cruzi agent-2 stands out due to its unique combination of nitroimidazole and triazole moieties, which confer distinct chemical and biological properties. Its ability to target multiple pathways in the parasite makes it a promising candidate for further development .
特性
分子式 |
C17H10ClNO5 |
|---|---|
分子量 |
343.7 g/mol |
IUPAC名 |
2-chloro-3-(4-methyl-3-nitrophenoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H10ClNO5/c1-9-6-7-10(8-13(9)19(22)23)24-17-14(18)15(20)11-4-2-3-5-12(11)16(17)21/h2-8H,1H3 |
InChIキー |
NIMYKKHCWOESLX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


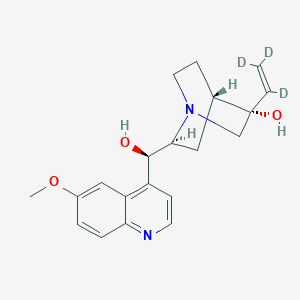
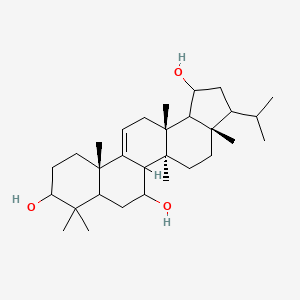

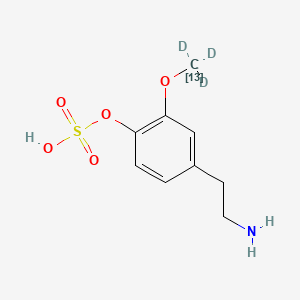
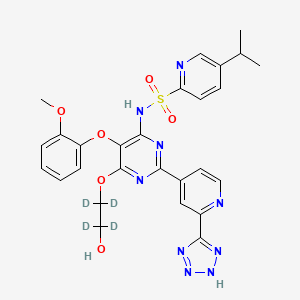
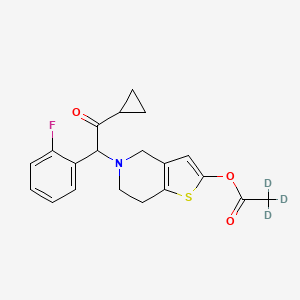
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
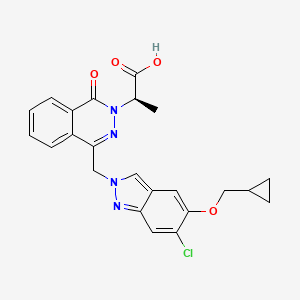
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
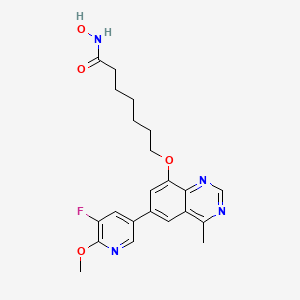
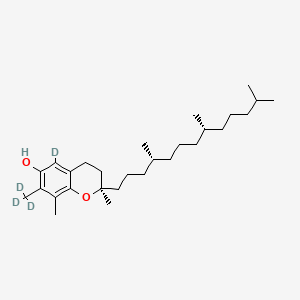
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)
